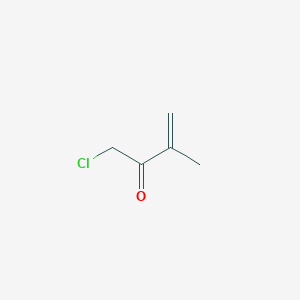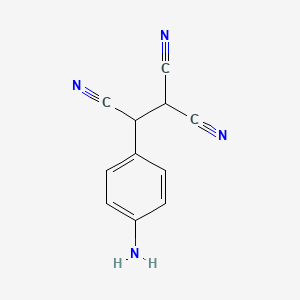
1-Chloro-3-methylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-methylbut-3-en-2-one is an organic compound with the molecular formula C5H9ClO. It is a chlorinated derivative of methylbutenone and is known for its reactivity and versatility in various chemical reactions. This compound is used in multiple industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylbut-3-en-2-one can be synthesized through the chlorination of 3-methylbut-3-en-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-methylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl (OH) or amino (NH2) groups, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with a palladium catalyst.
Substitution: NaOH in aqueous solution, NH3 in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-methylbut-3-en-2-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, it is used to introduce the chloroalkyl group into complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the production of agrochemicals, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-3-methylbut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic attack. This property is exploited in various substitution and addition reactions. The compound can also undergo elimination reactions to form alkenes, driven by the formation of a stable double bond.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-methylbut-2-ene: Another chlorinated derivative with similar reactivity but different structural properties.
3-Chloro-3-methylbut-1-ene: A positional isomer with distinct chemical behavior.
3-Methyl-3-buten-2-one: The non-chlorinated parent compound, used as a reference for comparing reactivity.
Uniqueness: 1-Chloro-3-methylbut-3-en-2-one is unique due to its specific positioning of the chlorine atom and the double bond, which imparts distinct reactivity patterns compared to its isomers and analogs. This uniqueness makes it valuable in selective synthesis and specialized applications.
Eigenschaften
CAS-Nummer |
193958-16-6 |
|---|---|
Molekularformel |
C5H7ClO |
Molekulargewicht |
118.56 g/mol |
IUPAC-Name |
1-chloro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-4(2)5(7)3-6/h1,3H2,2H3 |
InChI-Schlüssel |
CHOUEZIASOOSOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)

![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)

![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

